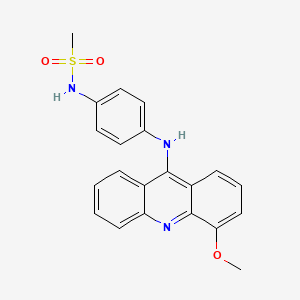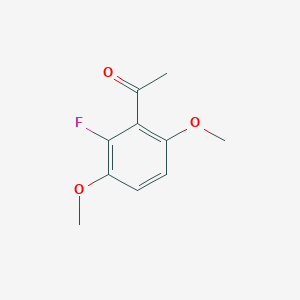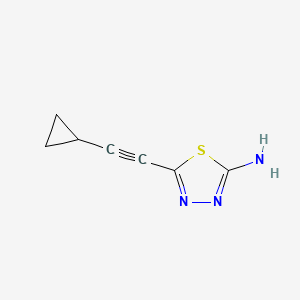![molecular formula C11H7BrN2O2S B13943920 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a benzofuran ring fused with a pyrimidine ring, with a bromine atom at the 8th position and a methylthio group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate reagent.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a formylating agent.
Bromination: The bromine atom is introduced at the 8th position using a brominating agent such as bromine or N-bromosuccinimide.
Methylthio Group Introduction: The methylthio group is introduced at the 2nd position using a thiolating agent such as methylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated products.
Substitution: Aminated or thiolated derivatives.
Applications De Recherche Scientifique
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, which can be used in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and proliferation.
Organic Electronics: The compound can be used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties.
Mécanisme D'action
The mechanism of action of 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Similar fused ring structure but with a sulfur atom in the ring.
Uniqueness
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
Propriétés
Formule moléculaire |
C11H7BrN2O2S |
|---|---|
Poids moléculaire |
311.16 g/mol |
Nom IUPAC |
8-bromo-2-methylsulfanyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrN2O2S/c1-17-11-13-8-6-4-5(12)2-3-7(6)16-9(8)10(15)14-11/h2-4H,1H3,(H,13,14,15) |
Clé InChI |
NLTXMFFVBOCMIX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C(=O)N1)OC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)



![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)



![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)

![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)


